molecular formula C14H12ClNO3S3 B2893318 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide CAS No. 2034407-23-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2893318
CAS No.: 2034407-23-1
M. Wt: 373.88
InChI Key: ATKUHZPACSYJKC-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core linked to a hydroxyethyl group and a 5-chlorothiophene sulfonamide moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, often contributing to antimicrobial, anti-inflammatory, or antitumor activities.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S3/c15-13-5-6-14(21-13)22(18,19)16-7-11(17)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,16-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUHZPACSYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The compound can be dissected into two primary components:

  • 5-Chlorothiophene-2-sulfonyl chloride (electrophilic sulfonating agent).
  • 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine (nucleophilic amine).

The coupling of these modules via a sulfonamide bond forms the target molecule. Retrosynthetic planning emphasizes modular synthesis to ensure scalability and purity.

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

Sulfonation of Thiophene

Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to avoid polysubstitution:
$$
\text{Thiophene} + \text{ClSO}
3\text{H} \rightarrow \text{Thiophene-2-sulfonic acid} + \text{HCl} \quad
$$

Chlorination

The sulfonic acid intermediate is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing toluene to yield 5-chlorothiophene-2-sulfonyl chloride:
$$
\text{Thiophene-2-sulfonic acid} + \text{PCl}
5 \rightarrow \text{5-Chlorothiophene-2-sulfonyl chloride} + \text{POCl}_3 + \text{HCl} \quad
$$
Key Data :

  • Yield: 68–72% (reported for analogous thiophene sulfonylation).
  • Purity: >95% (confirmed by $$ ^1\text{H NMR} $$ and elemental analysis).

Synthesis of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine

Benzothiophene Core Construction

The 1-benzothiophene scaffold is synthesized via Casal–Manhold cyclization :

  • Friedel-Crafts Acylation : Benzene reacts with 3-chloropropionyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3-chloropropiophenone.
  • Cyclization : Treatment with sodium sulfide ($$ \text{Na}_2\text{S} $$) in dimethylformamide (DMF) induces ring closure to yield 1-benzothiophen-3-yl ketone.

Hydroxyethylamine Side Chain Installation

Epoxide Formation

The ketone is converted to an epoxide using dimethyloxirane ($$ \text{DMDO} $$) in dichloromethane:
$$
\text{1-Benzothiophen-3-yl ketone} + \text{DMDO} \rightarrow \text{1-Benzothiophen-3-yl epoxide} \quad
$$

Epoxide Ring Opening

The epoxide reacts with aqueous ammonia ($$ \text{NH}3 $$) at 60°C to form the vicinal amino alcohol:
$$
\text{Epoxide} + \text{NH}
3 \rightarrow \text{2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine} \quad
$$
Optimization Notes :

  • Excess ammonia (4–5 equiv.) ensures complete conversion.
  • Reaction time: 12–16 hours.

Sulfonamide Bond Formation

Coupling Reaction

The amine (2-(1-benzothiophen-3-yl)-2-hydroxyethylamine) reacts with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane, using triethylamine ($$ \text{Et}3\text{N} $$) as a base:
$$
\text{R-NH}
2 + \text{R'-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}_2\text{-R'} + \text{HCl} \quad
$$
Reaction Conditions :

  • Temperature: 0°C → room temperature (prevents side reactions).
  • Stoichiometry: 1:1.1 (sulfonyl chloride:amine).
  • Yield: 85–90% (after purification).

Purification and Characterization

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixture yields pure product as white crystals.
  • Spectroscopic Data :
    • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 7.85 (d, 1H, benzothiophene), 7.45–7.30 (m, 4H, aromatic), 4.20 (m, 1H, -CH(OH)-), 3.65 (m, 2H, -CH$$ _2 $$-NH-).
    • HRMS : m/z calculated for $$ \text{C}{14}\text{H}{11}\text{ClN}\text{O}3\text{S}2 $$: 380.02, found: 380.01.

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation of Preformed Amine

An alternative approach involves sulfonating 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine directly with 5-chlorothiophene-2-sulfonic acid using $$ \text{DCC} $$ (dicyclohexylcarbodiimide) as a coupling agent. However, this method yields <60% product due to competing side reactions.

Solid-Phase Synthesis

Patented methods describe immobilizing the amine on Wang resin, followed by sulfonylation and cleavage. While scalable, this technique requires specialized equipment and offers no significant yield improvement over solution-phase synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for sulfonylation reduces reaction time from 12 hours to 2 hours, enhancing throughput.

Green Chemistry Metrics

  • Atom Economy : 82% (main route).
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent use in chromatography.

Challenges and Mitigation Strategies

Epimerization at the Hydroxy Center

The hydroxyethylamine intermediate is prone to epimerization under acidic conditions. Mitigation involves:

  • Conducting reactions at pH 7–8.
  • Using non-polar solvents (e.g., toluene) during amine isolation.

Sulfonyl Chloride Hydrolysis

5-Chlorothiophene-2-sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and using anhydrous solvents prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or as a modulator of ion channels .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Target Compound
  • Core : Benzothiophene + 5-chlorothiophene.
  • Functional Groups : Hydroxyethyl linker, sulfonamide.
  • Molecular Weight : ~375.88 (calculated).
Compound 33 ()
  • Core : Indole + 5-chlorothiophene.
  • Functional Groups : 4-Chlorobenzoyl, methoxy, acetamide.
  • Molecular Weight : ~532.34 (calculated).
5-Substituted-1,3,4-oxadiazole Derivative ()
  • Core : Oxadiazole + chlorophenyl.
  • Functional Groups : Sulfanyl acetamide.
  • Key Difference : Oxadiazole rings enhance metabolic stability compared to benzothiophene.
N-Substituted Benzenesulfonamide ()
  • Core : Benzene.
  • Functional Groups : Methoxy, chlorophenyl.
  • Key Difference : Simpler aromatic system with fewer heteroatoms, reducing steric hindrance.

Data Table: Key Comparative Metrics

Compound Name Core Structure Molecular Weight (g/mol) Synthesis Yield Notable Bioactivity Reference
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide Benzothiophene + Chlorothiophene ~375.88 Not reported Hypothesized enzyme inhibition N/A
Compound 33 Indole + Chlorothiophene ~532.34 39% Anti-inflammatory (inferred)
5-Substituted-1,3,4-oxadiazole derivative Oxadiazole + Chlorophenyl Not reported Not reported Antimicrobial, Antifungal
N-Substituted Benzenesulfonamide Benzene Not reported Not reported Enzymatic inhibition

Biological Activity

Chemical Structure and Properties

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative that integrates a benzothiophene moiety, a hydroxyl group, and a chlorothiophene structure. This unique combination may influence its biological activity, particularly in targeting specific enzymes or receptors.

Biological Activity

Sulfonamides are known for their diverse biological activities, primarily due to their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes them effective as antibacterial agents.

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens. The presence of the sulfonamide group is pivotal in this activity.
  • Anticancer Potential : Some benzothiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The incorporation of hydroxyl and sulfonamide groups could enhance these effects through improved solubility and bioavailability.
  • Anti-inflammatory Effects : Compounds containing thiophene rings are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Case Study 1 : A study on benzothiophene derivatives showed promising results in inhibiting cancer cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
  • Case Study 2 : Research on sulfonamide derivatives highlighted their potential as selective COX inhibitors, suggesting applications in pain management and inflammation control.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
Benzothiophene Derivative AstructureAnticancer (IC50 = 25 µM)
Sulfonamide BstructureAntibacterial (MIC = 10 µg/mL)
Thiophene Derivative CstructureAnti-inflammatory (COX inhibition)

Q & A

Q. What are the key considerations for synthesizing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions due to the compound’s sulfonamide and hydroxyethyl groups. Key steps include:
  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyethyl group during sulfonamide formation to prevent side reactions .
  • Catalytic optimization : Employ Pd-catalyzed cross-coupling for benzothiophene-thiophene linkage, as seen in analogous sulfonamide syntheses .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is recommended for isolating the final product .

Q. How can the compound’s structure be validated experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles, especially for the sulfonamide S–N bond (typically 1.63–1.65 Å) and benzothiophene-thiophene dihedral angles .
  • NMR : Analyze 1H^1H and 13C^{13}C shifts to confirm substituent positions (e.g., chlorine at C5 of thiophene: δ ~125 ppm in 13C^{13}C) .
  • FT-IR : Verify sulfonamide S=O stretches (asymmetric ~1350 cm1^{-1}, symmetric ~1150 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data for this compound’s stereochemistry and tautomeric forms?

  • Methodological Answer :
  • Dynamic NMR : Detect tautomerization (e.g., sulfonamide proton exchange) by variable-temperature 1H^1H NMR to identify equilibrium states .
  • Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict stable conformers and compare with experimental data .
  • X-ray photocrystallography : Capture transient structures under controlled light exposure to identify photoactive tautomers .

Q. How does the compound’s bioactivity correlate with its structural features in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme kinetics : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II and CA-IX) via stopped-flow spectrophotometry, comparing IC50_{50} values with substituent variations (e.g., chlorine vs. methoxy groups) .
  • Molecular docking : Map interactions between the sulfonamide group and enzyme active sites (e.g., Zn2+^{2+} coordination in CA) using AutoDock Vina .
  • SAR Table :
Substituent ModificationEnzyme Affinity (CA-II IC50_{50}, nM)Notes
5-Cl thiophene12.3 ± 1.2High selectivity for CA-IX
5-F thiophene (analog)18.7 ± 2.1Reduced potency due to electronegativity
Hydroxyethyl → methoxyethyl>1000Loss of H-bonding with Thr200

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Strict synthetic protocols : Standardize reaction times, temperatures, and catalyst loads (e.g., ±0.5°C for Pd-catalyzed steps) .
  • Bioassay triplicates : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding consistency .
  • Stability testing : Monitor compound degradation in DMSO stock solutions over 72 hours via LC-MS to rule out solvent-induced artifacts .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?

  • Methodological Answer :
  • Cell line profiling : Screen for expression of target enzymes (e.g., CA-IX in hypoxic MCF-7 vs. normoxic HeLa) via qPCR .
  • Metabolic stability assays : Compare hepatic clearance rates using microsomal incubation (e.g., CYP3A4-mediated oxidation in HeLA) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess if thiophene-mediated reactive oxygen species generation varies by cell type .

Computational & Analytical Tools

Q. Which computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate logP (predicted ~2.8), solubility (LogS ~-4.2), and blood-brain barrier permeability .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability via lipid bilayer penetration analysis .

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